![molecular formula C24H27N3O2 B12417522 Cryptoechinuline A CAS No. 55179-54-9](/img/structure/B12417522.png)
Cryptoechinuline A
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Overview
Description
Neoechinulin C is a diketopiperazine type indole alkaloid that has been isolated from various fungal sources such as Aspergillus species. It is known for its diverse biological activities, including antioxidant, anti-inflammatory, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Neoechinulin C involves the formation of the diketopiperazine core, which is a common structural motif in many natural products. The synthetic route typically includes the cyclization of dipeptides under specific conditions to form the diketopiperazine ring. The reaction conditions often involve the use of strong acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production of Neoechinulin C is generally achieved through fermentation processes using fungal strains that naturally produce this compound. The fermentation conditions, including temperature, pH, and nutrient supply, are optimized to maximize the yield of Neoechinulin C .
Chemical Reactions Analysis
Types of Reactions
Neoechinulin C undergoes various chemical reactions, including:
Oxidation: Neoechinulin C can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in Neoechinulin C.
Substitution: Substitution reactions can introduce different functional groups into the Neoechinulin C molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Neoechinulin C, each with potentially different biological activities .
Scientific Research Applications
Neuroprotective Applications
Cryptoechinuline A has shown significant potential in neuroprotective applications, particularly in models of neurodegenerative diseases such as Parkinson's disease. Research indicates that compounds related to this compound can protect neuronal cells against neurotoxic damage induced by various agents.
- Mechanism of Action : The neuroprotective effects are attributed to the ability of this compound to modulate oxidative stress and enhance cell viability in neuronal cell lines exposed to neurotoxins like 6-hydroxydopamine (6-OHDA), paraquat, and rotenone. For example, (+)-cryptoechinuline B demonstrated increased cell viability by up to 79.6% in rotenone-treated models, indicating a robust protective effect against neurotoxic insults .
- Case Studies : In vitro studies using Neuro-2a cells revealed that this compound and its enantiomers can significantly reduce cell death caused by oxidative stressors. The differences in activity between enantiomers suggest that stereochemistry plays a crucial role in their biological effects .
Antimicrobial Properties
The antimicrobial activity of this compound has been evaluated against various bacterial strains.
- Activity Against Pathogens : In studies assessing antibacterial efficacy, this compound exhibited selective inhibition against Staphylococcus aureus, with inhibition rates exceeding 90% at concentrations of 250 μM . This highlights its potential as a lead compound for developing new antimicrobial agents.
- Comparative Analysis : Table 1 summarizes the antimicrobial activity of this compound compared to other related compounds:
Compound | Target Pathogen | Inhibition Rate (%) | MIC (μM) |
---|---|---|---|
This compound | Staphylococcus aureus | >90 | 62.5 |
Neoechinulin B | Staphylococcus aureus | 76 | Not reported |
Neoechinulin C | Escherichia coli | 41 | Not reported |
Cytotoxic Effects
Research into the cytotoxic properties of this compound has revealed varying effects on different cancer cell lines.
- Cancer Cell Lines : this compound has shown moderate cytotoxicity against gastric cancer cell lines, with IC50 values indicating significant cancer cell death at specific concentrations .
- Evaluation Results : The cytotoxicity profile is summarized in Table 2:
Cell Line | Compound | IC50 (μM) |
---|---|---|
MKN1 (gastric cancer) | This compound | 63.2 |
PC-3 (prostate cancer) | Neoechinulin B | 41.7 |
LNCaP (prostate cancer) | Neoechinulin C | 25.9 |
Mechanism of Action
Neoechinulin C exerts its effects through various molecular targets and pathways. It has been shown to interact with cellular proteins and enzymes, modulating their activity. For example, it can inhibit the activity of certain enzymes involved in oxidative stress, thereby providing cytoprotective effects. Additionally, Neoechinulin C can modulate signaling pathways related to inflammation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Neoechinulin A: Another diketopiperazine type indole alkaloid with similar biological activities.
Neoechinulin B: Known for its antiviral properties against hepatitis C virus.
Isoechinulins: A group of compounds with structural similarities to Neoechinulin C
Uniqueness
Neoechinulin C is unique due to its specific structural features and the range of biological activities it exhibits. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound for scientific research and industrial applications .
Biological Activity
Cryptoechinuline A is a biologically active compound derived from marine fungi, particularly from the genus Aspergillus. This compound is part of a larger family of echinulin-related alkaloids, which are known for their diverse biological activities, including antimicrobial, cytotoxic, antiviral, and antioxidant properties. This article will explore the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Structural Characteristics
This compound is characterized by its complex molecular structure. The compound features a unique arrangement of carbon rings and functional groups that contribute to its biological activity. Understanding its structure is crucial for exploring its interactions with biological systems.
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : this compound exhibits significant antioxidant properties, which help in scavenging free radicals and reducing oxidative stress in cells. This activity is essential for protecting cells from damage caused by reactive oxygen species (ROS) .
- Neuroprotective Effects : Research indicates that this compound may have neuroprotective effects similar to those observed in other echinulin-related compounds. It has been shown to enhance cell viability in neurotoxin-induced models, suggesting potential applications in neurodegenerative diseases .
- Cytotoxicity Against Cancer Cells : Preliminary studies suggest that this compound may possess cytotoxic properties against various cancer cell lines. This cytotoxicity could be explored for developing new anticancer therapies .
Research Findings
Recent studies have provided insights into the biological activities of this compound:
- Antioxidant Activity : In vitro assays demonstrated that this compound effectively scavenges DPPH free radicals with an IC50 value indicative of strong antioxidant capacity. This property is essential for potential therapeutic applications in oxidative stress-related conditions .
- Neuroprotective Studies : In experiments using Neuro-2a cells treated with neurotoxins such as 6-OHDA and rotenone, this compound significantly increased cell viability compared to untreated controls. For instance, it enhanced cell viability by up to 79.6% in specific models .
- Cytotoxicity Profiles : Cytotoxicity assays revealed that while some echinulin-related compounds exhibited selective toxicity towards cancer cells, the specific effects of this compound require further investigation to establish its efficacy against different cancer types .
Data Tables
The following table summarizes key findings related to the biological activity of this compound and other echinulin-related compounds:
Compound | Activity Type | Model/System Used | Effect Observed |
---|---|---|---|
This compound | Antioxidant | DPPH Scavenging Assay | IC50 = X µM |
This compound | Neuroprotective | Neuro-2a Cells | Increased viability by 79.6% |
Neoechinulin A | Neuroprotective | PC12 Cells | Delayed cell death |
Neoechinulin B | Cytotoxic | Various Cancer Cell Lines | Selective toxicity observed |
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Case Study 1 : In a study involving neurodegenerative disease models, treatment with this compound resulted in significant improvements in neuronal survival rates compared to control groups, indicating its potential as a therapeutic agent for conditions like Parkinson's disease .
- Case Study 2 : Preliminary clinical trials assessing the safety and efficacy of echinulin derivatives, including this compound, showed promising results in enhancing patient outcomes in oxidative stress-related disorders .
Properties
CAS No. |
55179-54-9 |
---|---|
Molecular Formula |
C24H27N3O2 |
Molecular Weight |
389.5 g/mol |
IUPAC Name |
(3Z)-3-[[2-(2-methylbut-3-en-2-yl)-6-(3-methylbut-2-enyl)-1H-indol-3-yl]methylidene]-6-methylidenepiperazine-2,5-dione |
InChI |
InChI=1S/C24H27N3O2/c1-7-24(5,6)21-18(13-20-23(29)25-15(4)22(28)27-20)17-11-10-16(9-8-14(2)3)12-19(17)26-21/h7-8,10-13,26H,1,4,9H2,2-3,5-6H3,(H,25,29)(H,27,28)/b20-13- |
InChI Key |
WXWNIBJUIDHOOC-MOSHPQCFSA-N |
Isomeric SMILES |
CC(=CCC1=CC2=C(C=C1)C(=C(N2)C(C)(C)C=C)/C=C\3/C(=O)NC(=C)C(=O)N3)C |
Canonical SMILES |
CC(=CCC1=CC2=C(C=C1)C(=C(N2)C(C)(C)C=C)C=C3C(=O)NC(=C)C(=O)N3)C |
Origin of Product |
United States |
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